BenchChemオンラインストアへようこそ!

BI-749327

TRPC6 selectivity isoform discrimination ion channel pharmacology

BI-749327 is a best-in-class, orally bioavailable TRPC6 antagonist with 85-fold selectivity over TRPC3, specifically designed for chronic in vivo cardiac and renal fibrosis models. Its validated efficacy in TAC, UUO, and chronic hypoxia PH models, combined with a long half-life (8.5-13.5 h), makes it ideal for once-daily dosing. Genotype-specific activity against clinically relevant TRPC6 gain-of-function mutants (P112Q, M132T, R175Q, R895C, R895L) ensures high-confidence target engagement, making this the preferred tool for rigorous mechanistic studies.

Molecular Formula C23H21F3N4O2
Molecular Weight 442.4 g/mol
Cat. No. B2540885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-749327
Molecular FormulaC23H21F3N4O2
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29)
InChIKeyRGYMFGHHIDRCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BI-749327 for TRPC6 Inhibition: Potency, Selectivity and Oral Bioavailability for Cardiovascular and Renal Research


BI-749327 is a potent, highly selective, and orally bioavailable small-molecule antagonist of the transient receptor potential canonical 6 (TRPC6) ion channel, with IC50 values of 13 nM (mouse), 19 nM (human), and 15 nM (guinea pig) TRPC6 [1]. The compound was developed by Boehringer Ingelheim and Hydra Biosciences as a pharmacological tool and potential therapeutic agent for TRPC6-mediated pathologies including cardiac hypertrophy, fibrosis, and renal disease [2].

Why Generic TRPC Inhibitors Cannot Substitute for BI-749327 in Fibrosis and TRPC6-Selective Studies


The TRPC family comprises seven structurally related channels (TRPC1-7) with overlapping pharmacological sensitivities but distinct physiological and pathological roles. TRPC3, TRPC6, and TRPC7 share particularly high sequence homology and can form heteromeric complexes, yet their individual contributions to calcium signaling and disease progression differ markedly [1]. Non-selective or poorly selective TRPC inhibitors such as SKF-96365 or 2-APB inhibit multiple TRPC isoforms simultaneously, confounding mechanistic interpretation and potentially masking isoform-specific effects or generating off-target toxicities [2]. Furthermore, many TRPC6 tool compounds lack oral bioavailability or exhibit inadequate pharmacokinetic properties, precluding chronic in vivo dosing. A failure to employ a truly selective, orally bioavailable TRPC6 antagonist such as BI-749327 thus risks misinterpretation of experimental outcomes and disqualification of therapeutic hypotheses.

BI-749327 Quantitative Evidence Guide: Differentiated Selectivity, Pharmacokinetics and In Vivo Efficacy Data


BI-749327 Isoform Selectivity vs SAR7334: 85-Fold Over TRPC3 vs 30-Fold

BI-749327 exhibits 85-fold selectivity for mouse TRPC6 over TRPC3 and 42-fold over TRPC7, whereas the alternative TRPC6 inhibitor SAR7334 demonstrates only approximately 30-fold selectivity over TRPC3 (IC50 for TRPC3 = 282 nM vs TRPC6 = 9.5 nM in Ca2+ influx assays) [1][2]. This approximately 2.8-fold higher selectivity window for BI-749327 over the most closely related off-target isoform TRPC3 represents a meaningful differentiation for studies requiring isoform-specific interrogation [1].

TRPC6 selectivity isoform discrimination ion channel pharmacology

BI-749327 Broader Off-Target Selectivity Panel: Minimal TRPC5, TRPM8, TRPV1, TRPA1, Nav1.5 and hERG Inhibition

Beyond the TRPC3/7 selectivity data, BI-749327 has been profiled against a broader panel of ion channels and demonstrates minimal activity against TRPC5 (>700-fold selective), as well as >500-fold selectivity over TRPM8, TRPV1, TRPA1, and Nav1.5, and >150-fold selectivity against human Kv11.1 (hERG) [1]. This comprehensive selectivity fingerprint is not documented for earlier TRPC6 tool compounds such as SH045 or GSK2332255B in peer-reviewed literature, making BI-749327 a uniquely characterized compound for studies where off-target activity against other TRP channels or cardiac ion channels must be excluded [1].

off-target profiling safety pharmacology TRP channel selectivity

BI-749327 Oral Pharmacokinetics: 8.5-13.5 Hour Terminal Half-Life Enables Once-Daily Dosing in Murine Models

BI-749327 demonstrates a long terminal half-life (t1/2) of 8.5-13.5 hours in mice following oral administration at doses ranging from 3-30 mg/kg [1]. This extended exposure enables once-daily oral dosing in chronic disease models without the need for continuous infusion or multiple daily administrations. In contrast, the TRPC6 inhibitor SAR7334, while orally bioavailable, has not been reported with comparable long half-life data in peer-reviewed studies, and its pharmacokinetic profile is less thoroughly characterized in the public domain [2].

oral bioavailability pharmacokinetics in vivo dosing

BI-749327 In Vivo Efficacy: Reversal of Established Pulmonary Hypertension by ~50% in Mouse Model

In a mouse model of established pulmonary hypertension (PH) induced by chronic hypoxia, oral gavage of BI-749327 (30 mg/kg, once daily for 2 weeks) reversed established PH by approximately 50% via regression of pulmonary vascular remodeling, as measured by right ventricular systolic pressure (RVSP) reduction [1]. This therapeutic reversal effect demonstrates functional efficacy in a clinically relevant disease model. The non-selective cation channel blocker 2-APB, used as a comparator tool, requires intraperitoneal administration and lacks the TRPC6 selectivity of BI-749327, making the latter a more mechanistically precise probe for TRPC6-mediated pulmonary vascular pathology [1].

pulmonary hypertension in vivo efficacy disease reversal

BI-749327 Functional Activity Across TRPC6 Gain-of-Function Mutants Implicated in Disease

BI-749327 suppresses NFAT activation in HEK293T cells expressing not only wild-type TRPC6 but also five clinically relevant gain-of-function TRPC6 mutants: P112Q, M132T, R175Q, R895C, and R895L [1]. These mutations are associated with familial forms of focal segmental glomerulosclerosis (FSGS) and cardiac hypertrophy. The ability of BI-749327 to block signaling downstream of these disease-associated mutants distinguishes it from earlier-generation TRPC6 inhibitors for which mutant-specific activity data are not available, positioning BI-749327 as a preferred tool for genetic disease modeling and translational pharmacology [1].

gain-of-function mutations NFAT signaling disease modeling

BI-749327 Dual Organ Efficacy: Dose-Dependent Reduction in Cardiac and Renal Fibrosis in Murine Disease Models

In a pressure overload-induced cardiac hypertrophy and fibrosis model, BI-749327 (30 mg/kg/day, p.o.) improved left ventricular function, reduced volume/mass ratio, and blunted expression of profibrotic genes and interstitial fibrosis [1]. In a separate unilateral ureteral obstruction (UUO) renal fibrosis model, BI-749327 dose-dependently reduced renal fibrosis and associated gene expression [1]. While SAR7334 has been studied in some fibrosis contexts, the dual-organ cardiorenal efficacy of BI-749327 is uniquely documented in a single comprehensive peer-reviewed study, providing a more robust in vivo validation package for investigators studying TRPC6 in fibrotic disease [1].

fibrosis cardiorenal in vivo efficacy

BI-749327 Application Scenarios: Fibrosis, Pulmonary Hypertension, and TRPC6 Target Validation


Cardiac Fibrosis and Hypertrophy Research: Chronic In Vivo TRPC6 Inhibition

BI-749327 is optimally suited for chronic oral dosing studies in murine models of pressure overload-induced cardiac hypertrophy and fibrosis. Its long terminal half-life (8.5-13.5 hours) supports once-daily dosing, while its high selectivity over TRPC3 (85-fold) and broad off-target panel ensures that observed cardioprotective effects can be confidently attributed to TRPC6 inhibition. The compound's demonstrated ability to improve left ventricular function and reduce interstitial fibrosis in transverse aortic constriction (TAC) models provides a validated experimental paradigm for investigators studying TRPC6-mediated cardiac remodeling [1].

Pulmonary Hypertension (PH/PAH) Reversal Studies and Vascular Remodeling Research

Investigators studying pulmonary arterial hypertension (PAH) or hypoxia-induced pulmonary hypertension can leverage BI-749327 to interrogate the therapeutic potential of TRPC6 blockade. The compound's demonstrated ~50% reversal of established PH in chronic hypoxia mouse models, combined with its oral bioavailability, makes it the preferred TRPC6 antagonist for chronic vascular remodeling studies where selective, sustained target engagement is required. The documented inhibition of PDGF- and serum-mediated AKT/mTOR phosphorylation in pulmonary arterial smooth muscle cells further supports its use in mechanistic signaling studies [2].

Genetic Disease Modeling with TRPC6 Gain-of-Function Mutants

BI-749327 is uniquely positioned for researchers modeling familial focal segmental glomerulosclerosis (FSGS) or inherited cardiac hypertrophy driven by TRPC6 gain-of-function mutations. The compound has been functionally validated against five clinically relevant TRPC6 mutants (P112Q, M132T, R175Q, R895C, and R895L) in NFAT activation assays, providing confidence that its inhibitory activity is maintained across the mutant spectrum. This makes BI-749327 an essential tool for precision pharmacology studies aimed at developing genotype-specific TRPC6-targeted interventions [1].

Renal Fibrosis and Cardiorenal Syndrome Preclinical Research

For research programs investigating the role of TRPC6 in renal fibrosis or the broader cardiorenal axis, BI-749327 offers dual-organ validation data from a single comprehensive study. The compound's dose-dependent reduction of renal fibrosis in the unilateral ureteral obstruction (UUO) model, combined with its cardiac efficacy profile, provides a robust in vivo evidence base for studies examining TRPC6 as a shared pathogenic node in cardiorenal syndrome. The oral bioavailability and once-daily dosing regimen facilitate integration into chronic kidney disease models requiring extended treatment durations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-749327

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.